molecular formula C14H17FN2O4S B3011129 4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide CAS No. 1903603-15-5

4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide

Cat. No.: B3011129
CAS No.: 1903603-15-5
M. Wt: 328.36
InChI Key: LBMPRHNFFVQSNV-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H17FN2O4S and its molecular weight is 328.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

Sulfonamides, including structures similar to 4-ethoxy-3-fluoro-N-(3-(isoxazol-4-yl)propyl)benzenesulfonamide, have been synthesized and evaluated for various bioactivities. For instance, the synthesis of benzenesulfonamides has been linked to potential anticancer activities and enzyme inhibition properties. These compounds have shown inhibitory effects against carbonic anhydrase (CA), an enzyme involved in various physiological processes, including respiration and pH regulation. Compounds displaying significant cytotoxic activities against tumor cells suggest their potential for further anti-tumor studies (Gul et al., 2016).

Photodynamic Therapy Applications

Research on benzenesulfonamide derivatives has also highlighted their utility in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, zinc phthalocyanine substituted with benzenesulfonamide derivative groups has demonstrated high singlet oxygen quantum yield, a critical factor for the effectiveness of PDT in cancer treatment (Pişkin et al., 2020).

Antidiabetic Potential

Further investigations into sulfonamide compounds have explored their potential as antidiabetic agents. Specifically, fluoropyrazolesulfonylurea and thiourea derivatives, possessing a benzenesulfonamide moiety, were synthesized and displayed significant hypoglycemic activity, indicating their potential as novel antidiabetic medications (Faidallah et al., 2016).

Anticancer Activity

The exploration of benzenesulfonamides has extended to their anticancer potential, with several compounds being evaluated for their effects on various cancer cell lines. Notably, aminothiazole-paeonol derivatives, including benzenesulfonamide moieties, have been synthesized and shown to possess high anticancer potential, particularly against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells), suggesting their promise as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Future Directions

Isoxazoles, including EFFPS, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on further exploring the biological activities of EFFPS and developing new synthetic strategies for isoxazole derivatives .

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4S/c1-2-20-14-6-5-12(8-13(14)15)22(18,19)17-7-3-4-11-9-16-21-10-11/h5-6,8-10,17H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMPRHNFFVQSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCCC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.